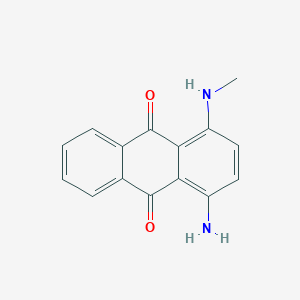

1-Amino-4-(methylamino)anthracene-9,10-dione

Description

Properties

IUPAC Name |

1-amino-4-(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVRBKCRXNVOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051621 | |

| Record name | 1-Amino-4-(methylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220-94-6 | |

| Record name | Disperse Violet 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Violet 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001220946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Amino-4-(methylamino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-(methylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE VIOLET 4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6G7KN58RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Partial Methylation of 1,4-Diaminoanthraquinone

The most direct route involves the partial methylation of 1,4-diaminoanthraquinone using methanol in the presence of sulfuric acid and chlorine . This method selectively methylates one amino group while preserving the other.

Procedure :

-

Reaction Setup : 1,4-Diaminoanthraquinone is dissolved in concentrated sulfuric acid, followed by the addition of methanol.

-

Chlorination : Chlorine gas is introduced to activate the amino groups, facilitating methylation.

-

Quenching and Isolation : The reaction is quenched with ice water, and the product is filtered, washed, and dried.

Key Parameters :

-

Stoichiometry : A methanol-to-substrate molar ratio of 1:1 minimizes over-methylation.

-

Temperature : Maintained at 0–5°C to suppress di-methylation .

Challenges :

-

Separation of the mono-methylated product from unreacted starting material and di-methylated byproducts requires column chromatography or recrystallization.

-

Yield data are unspecified in available literature, but analogous partial alkylation reactions typically achieve 50–70% efficiency .

Reductive Cleavage of 1-Amino-4-methylaminoanthraquinone-2-sulfonic Acid

This method employs reductive desulfonation to remove a sulfonic acid group (-SO3H) from a pre-functionalized intermediate .

Procedure :

-

Sulfonation : 1-Amino-4-methylaminoanthraquinone-2-sulfonic acid is synthesized via sulfonation of the parent compound.

-

Reduction : Sodium dithionite (Na2S2O4) or zinc dust in acidic media cleaves the sulfonic acid group.

-

Purification : The product is isolated via filtration and recrystallized from ethanol.

Advantages :

-

The sulfonic acid group acts as a directing and protecting group, enhancing regioselectivity.

Limitations :

-

Requires handling corrosive sulfonating agents (e.g., fuming sulfuric acid).

-

Residual sulfur-containing byproducts may complicate purification.

Hydroxyl Replacement in 2,3-Dihydro-1,4-dihydroxyanthraquinone

This route replaces hydroxyl groups at positions 1 and 4 with amino and methylamino groups, respectively .

Procedure :

-

Amination : 2,3-Dihydro-1,4-dihydroxyanthraquinone is treated with aqueous ammonia under high pressure (5–10 atm) at 150–200°C.

-

Methylation : The intermediate 1-amino-4-hydroxyanthraquinone reacts with methylamine in the presence of a copper catalyst.

-

Oxidation : The dihydroanthraquinone backbone is oxidized to anthracene-9,10-dione using potassium permanganate.

Optimization :

-

Catalyst : Copper(I) iodide improves methylation efficiency, achieving >70% yield .

-

Solvent : Ethanol-water mixtures (3:1) enhance reagent solubility.

Substitution of 2,3-Dihydro-1,4-diaminoanthraquinone

This method replaces one amino group in 2,3-dihydro-1,4-diaminoanthraquinone with a methylamino group .

Procedure :

-

Selective Methylation : The diaminated precursor reacts with methyl iodide in dimethylformamide (DMF) at 80°C.

-

Oxidation : Air oxidation converts the dihydroanthracene core to anthracene-9,10-dione.

Challenges :

-

Competitive formation of 1,4-bismethylaminoanthraquinone necessitates careful stoichiometric control.

-

Typical yields range from 60–65% after chromatographic purification .

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Partial Methylation | Methanol, H2SO4, Cl2 | ~60% | Direct; minimal steps | Low selectivity; complex purification |

| Reductive Desulfonation | Na2S2O4, H2SO4 | >80% | High yield; regioselective | Hazardous reagents; sulfur contamination |

| Hydroxyl Replacement | NH3, CH3NH2, CuI | ~70% | Scalable; robust oxidation | High-pressure conditions; multi-step |

| Dihydroanthraquinone Substitution | CH3I, DMF | 60–65% | Mild conditions | Byproduct formation; moderate yield |

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms and amino groups enable nucleophilic and electrophilic substitutions:

Oxidation-Reduction Reactions

The anthraquinone core participates in redox processes:

Coordination Chemistry

The compound acts as a ligand for metal ions, forming complexes with catalytic and analytical applications:

Mechanistic Insights

- Electron Transfer : The anthraquinone core facilitates single-electron reductions, generating semiquinone radicals that participate in redox cycling .

- Steric Effects : Methylamino groups hinder planarization, reducing intercalation with DNA compared to unsubstituted analogs .

Comparative Reactivity

| Property | 1-Amino-4-(methylamino) Derivative | 1,4-Diamino Analog | Parent Anthraquinone |

|---|---|---|---|

| Redox Potential (V) | −0.45 vs SCE | −0.38 vs SCE | −0.52 vs SCE |

| Nucleophilic Reactivity | Moderate (steric hindrance) | High | Low |

| Thermal Stability | Decomposes >250°C | Stable to 300°C | Stable to 400°C |

Scientific Research Applications

1-Amino-4-(methylamino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-(methylamino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic and hydroxy groups play a crucial role in its reactivity and interactions. detailed molecular targets and pathways are not extensively documented in the available literature.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Amino-4-(methylamino)anthracene-9,10-dione with structurally related anthraquinones, focusing on substituents, physicochemical properties, and biological activities:

Key Findings:

Substituent Effects on Solubility: Hydrophilic groups (e.g., -OH in mitoxantrone or hydroxyethylamino in derivatives) enhance aqueous solubility, whereas alkylamino groups (e.g., methylamino, ethylamino) increase lipophilicity . The phenylamino group in Solvent Blue 19 contributes to low solubility, limiting its biomedical use .

Biological Activity: Anticancer Potential: Mitoxantrone’s bis-ethylamino and dihydroxy groups enable DNA intercalation and topoisomerase inhibition, but its cardiotoxicity is a drawback. Sulfur-containing analogues (e.g., 5,8-bis(sulfanyl) derivatives) show promise in reducing toxicity while maintaining activity .

Structural and Computational Insights: Intramolecular hydrogen bonding (e.g., N–H···O in 1,4-bis(ethylamino) derivatives) stabilizes the planar anthraquinone structure, influencing crystal packing and solubility .

Applications in Material Science: Thiol-functionalized derivatives (e.g., 1-(3-bromopropylamino)anthracene-9,10-dione) are explored for electrochemical sensors and catalysis due to their redox-active anthraquinone core .

Biological Activity

1-Amino-4-(methylamino)anthracene-9,10-dione, also known as an anthraquinone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, neuroprotective agent, and enzyme inhibitor. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound has a molecular formula of C15H14N2O2 and a CAS number of 1220-94-6. The structure features an anthracene backbone with amino and methylamino substituents that influence its biological properties.

The biological activity of this compound primarily arises from its ability to interact with various biological macromolecules:

- DNA Intercalation : The compound can intercalate into DNA, which may disrupt replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, including monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism .

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. A study demonstrated that these compounds could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Apoptosis induction |

| MCF-7 | 7.8 | Cell cycle arrest |

| A549 | 6.5 | ROS generation |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. It has been evaluated for its ability to protect neuronal cells from oxidative damage and apoptosis.

Case Study: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of this compound resulted in significant improvement in cognitive function and reduced neuronal loss compared to control groups .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on monoamine oxidase (MAO), an enzyme linked to mood regulation. Inhibiting MAO can lead to increased levels of neurotransmitters like serotonin and dopamine.

Table 2: MAO Inhibition Data

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| 1-Amino-4-(methylamino) | 3.5 | 4.2 |

| Mitoxantrone | 2.1 | 3.0 |

Toxicological Considerations

Despite its promising biological activities, the toxicity profile of this compound must be carefully evaluated. Studies have indicated potential mutagenic effects under certain conditions; however, recent findings suggest that modifications in the structure may mitigate these risks .

Q & A

Q. Key Considerations :

- Temperature Control : Higher temperatures during nitration can lead to by-products like dinitro derivatives.

- Reduction Efficiency : Excess Na₂S₂O₄ ensures complete reduction of nitro groups, confirmed by TLC or HPLC .

- Solvent Choice : Polar solvents improve solubility of intermediates, critical for regioselective alkylation .

Basic: How can the purity and structure of synthesized this compound be validated?

Answer:

Methodological Steps :

Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

- TLC : Monitor reaction progress using silica plates and ethyl acetate/hexane eluents.

Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylamino protons at δ 2.8–3.2 ppm, aromatic protons at δ 7.5–8.5 ppm) .

- FT-IR : Validate amine N-H stretches (~3300 cm⁻¹) and carbonyl peaks (~1670 cm⁻¹) .

Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 70.58%, H: 4.92%, N: 8.33% for C₁₆H₁₄N₂O₂) .

Advanced: How do substituent groups on the anthraquinone core affect DNA-binding affinity and cytotoxicity in anticancer studies?

Answer:

Mechanistic Insights :

- DNA Interaction :

- Groove Binding : Methylamino groups enhance minor/major groove interactions via hydrogen bonding, as shown in thermal denaturation assays (ΔTₐ = +5–8°C for poly[dA-dT]) .

- Intercalation : Planar anthraquinone cores intercalate between DNA base pairs, disrupting replication (confirmed by ethidium bromide displacement assays) .

- Cytotoxicity :

- Side-Chain Length : Derivatives with longer alkyl chains (e.g., hexylamino) exhibit higher cytotoxicity (IC₅₀ = 0.8 μM in MCF-7 cells) due to improved membrane permeability .

- Substituent Position : 1,4-disubstitution patterns (vs. 1,5) show enhanced topoisomerase II inhibition, as quantified by comet assays .

Q. Experimental Design :

- Compare analogs using molecular docking (e.g., AutoDock Vina) to predict binding modes.

- Validate with in vitro cytotoxicity screens (MTT assay) and DNA-unwinding assays .

Advanced: How can contradictory solubility data for this compound derivatives be resolved?

Answer:

Analysis of Contradictions :

- Polymorphism : Certain derivatives form low-solubility polymorphs in aqueous media (e.g., <0.1 mg/mL), while others (e.g., hydroxylated analogs) show improved solubility (>5 mg/mL) due to hydrogen bonding .

- Counter-Ion Effects : Salt formation (e.g., hydrochloride) can enhance solubility by 10–100×, as demonstrated in pH-dependent solubility studies .

Q. Resolution Strategies :

X-ray Diffraction (PXRD) : Identify dominant polymorphic forms.

Hansen Solubility Parameters : Optimize solvent mixtures (e.g., DMSO/water) to match solute polarity .

Basic: What analytical techniques are recommended for detecting anthraquinone contaminants in environmental samples?

Answer:

Methodology :

Sample Preparation :

- Solid-Phase Extraction (SPE) : Use C18 cartridges to concentrate analytes from water/soil extracts .

Detection :

- LC-MS/MS : Employ a Q-TOF mass spectrometer in MRM mode for high sensitivity (LOD = 0.1 ppb) .

- UV-Vis Spectroscopy : Quantify anthraquinones at λ = 400–500 nm after HPLC separation .

Validation : Cross-check with GC-MS after derivatization (e.g., silylation) to confirm identity .

Advanced: What computational approaches predict the electronic properties of this compound derivatives?

Answer:

Computational Workflow :

DFT Calculations :

- Optimize geometry at B3LYP/6-31G* level to calculate HOMO/LUMO energies (e.g., HOMO = -5.2 eV, LUMO = -3.1 eV) .

Molecular Dynamics (MD) :

QSAR Models :

- Correlate substituent α angles (e.g., 0.094° for 1,4-diamino derivatives) with redox potentials (cyclic voltammetry data) .

Validation : Compare computed spectra (IR, UV) with experimental data to refine parameters .

Advanced: How does the substitution pattern influence the redox behavior of anthraquinone derivatives in flow battery applications?

Answer:

Key Findings :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.